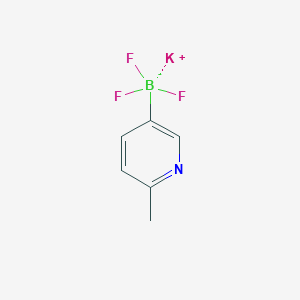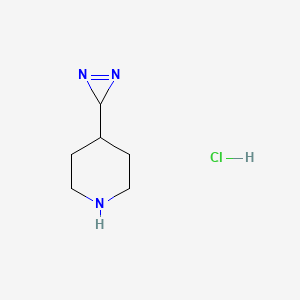
4-(3H-diazirin-3-yl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3H-diazirin-3-yl)piperidine hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a diazirine group, which is a three-membered ring containing two nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-diazirin-3-yl)piperidine hydrochloride typically involves the formation of the diazirine ring followed by its attachment to the piperidine ring. One common method includes the reaction of piperidine with a diazirine precursor under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
化学反応の分析
Types of Reactions
4-(3H-diazirin-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler piperidine derivatives .
科学的研究の応用
4-(3H-diazirin-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3H-diazirin-3-yl)piperidine hydrochloride involves its ability to form covalent bonds with target molecules upon exposure to UV light. The diazirine group, when activated by UV light, forms a highly reactive carbene intermediate that can insert into C-H, N-H, or O-H bonds of nearby molecules. This property makes it a valuable tool for studying molecular interactions and identifying binding sites .
類似化合物との比較
Similar Compounds
- 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride
- 4-(3-methyl-3H-diazirin-3-yl)piperidine hydrochloride
- 4-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}piperidine hydrochloride
Uniqueness
4-(3H-diazirin-3-yl)piperidine hydrochloride is unique due to its specific diazirine group, which provides distinct photoreactive properties. This makes it particularly useful in applications requiring precise molecular interactions and labeling, setting it apart from other similar compounds .
特性
分子式 |
C6H12ClN3 |
|---|---|
分子量 |
161.63 g/mol |
IUPAC名 |
4-(3H-diazirin-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H11N3.ClH/c1-3-7-4-2-5(1)6-8-9-6;/h5-7H,1-4H2;1H |
InChIキー |
ICMFZFLSNOTKFV-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2N=N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


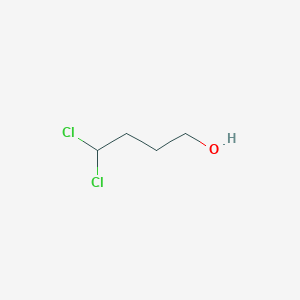
![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
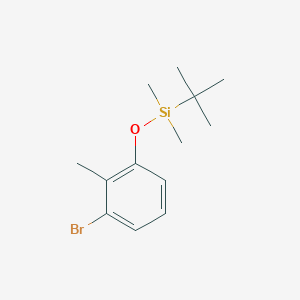
![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)



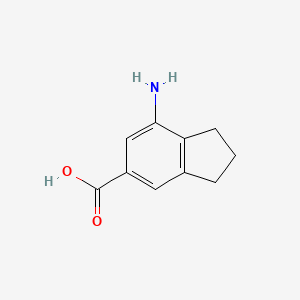
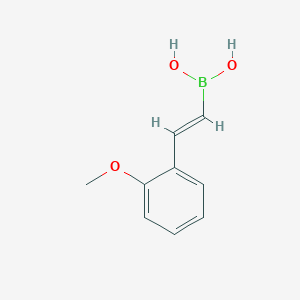
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13469524.png)
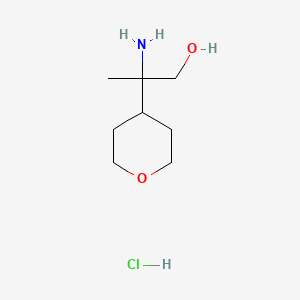
![2-((tert-Butoxycarbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13469535.png)

